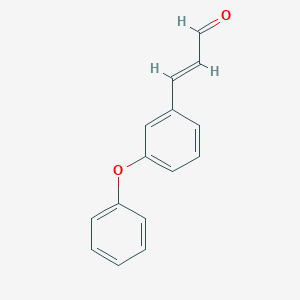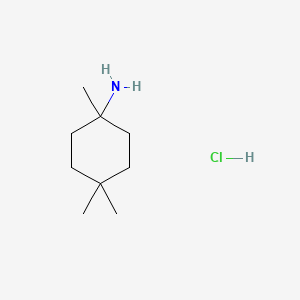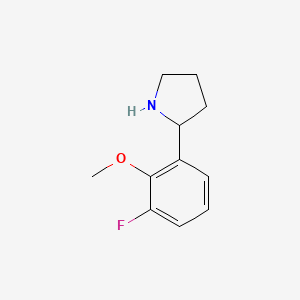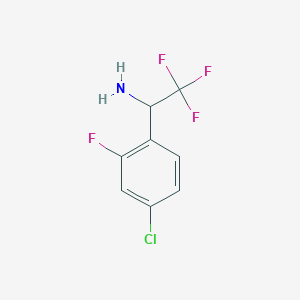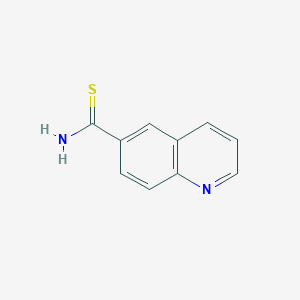
Quinoline-6-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline-6-carbothioamide is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline itself is known for its broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, and antimicrobial activities . This compound inherits many of these properties, making it a compound of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including quinoline-6-carbothioamide, often involves multicomponent one-pot reactions and solvent-free reaction conditions. These methods utilize eco-friendly and reusable catalysts, such as microwave and ultraviolet irradiation-promoted synthesis . A common synthetic route involves the reaction of 2-aminobenzothiazole with carbon disulfide and a suitable base, followed by cyclization to form the quinoline ring .
Industrial Production Methods
Industrial production of quinoline derivatives typically employs green and sustainable chemical processes. These methods include the use of recyclable catalysts and solvent-free conditions to minimize environmental impact . The use of microwave-assisted synthesis and ionic liquids are also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Quinoline-6-carbothioamide undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoline-6-carboxylic acid, while reduction can produce quinoline-6-methylamine .
Aplicaciones Científicas De Investigación
Quinoline-6-carbothioamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antimalarial properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of quinoline-6-carbothioamide involves its interaction with various molecular targets and pathways. It can disrupt regular cellular pathways, leading to apoptosis in cancer cells or inhibition of microbial growth . The compound’s ability to interact with DNA and proteins is key to its biological activity .
Comparación Con Compuestos Similares
Quinoline-6-carbothioamide can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug.
Pyrimethamine: Used to treat toxoplasmosis and malaria.
Mefloquine: Another antimalarial agent
This compound is unique due to its thioamide group, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Propiedades
Fórmula molecular |
C10H8N2S |
|---|---|
Peso molecular |
188.25 g/mol |
Nombre IUPAC |
quinoline-6-carbothioamide |
InChI |
InChI=1S/C10H8N2S/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,(H2,11,13) |
Clave InChI |
FTVGAVNRCNBNLU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)C(=S)N)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrrole-2-carboxylic acid](/img/structure/B13590026.png)
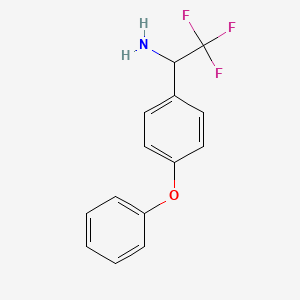
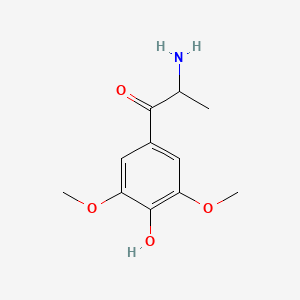
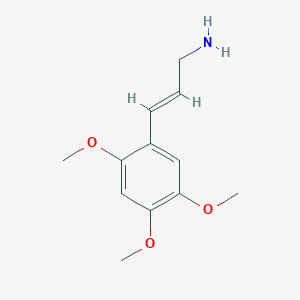
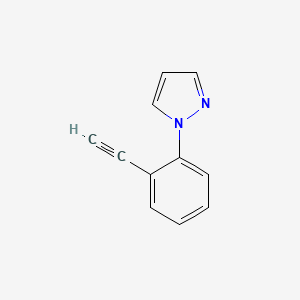
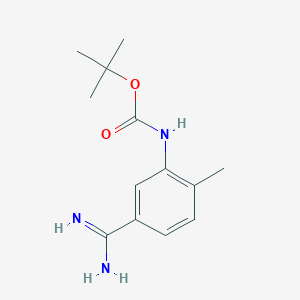
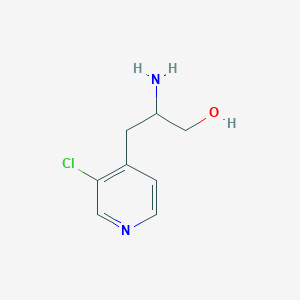
![3-((Allyloxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13590058.png)
